molecular formula C7H4N2O3S B1582735 5-Nitrobenzo[d]thiazol-2(3H)-one CAS No. 62386-22-5

5-Nitrobenzo[d]thiazol-2(3H)-one

Cat. No. B1582735
CAS RN: 62386-22-5
M. Wt: 196.19 g/mol
InChI Key: GLRHCXKQSXFQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitrobenzo[d]thiazol-2(3H)-one is an organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzo[d]thiazole derivatives, which have been found to possess a wide range of biological activities.

Mechanism Of Action

The mechanism of action of 5-Nitrobenzo[d]thiazol-2(3H)-one is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.

Biochemical And Physiological Effects

Studies have shown that 5-Nitrobenzo[d]thiazol-2(3H)-one has various biochemical and physiological effects. It has been found to possess antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Nitrobenzo[d]thiazol-2(3H)-one in lab experiments is its relatively low cost and ease of synthesis. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 5-Nitrobenzo[d]thiazol-2(3H)-one. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential therapeutic applications in the treatment of enzyme-related diseases, cancer, and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Scientific Research Applications

5-Nitrobenzo[d]thiazol-2(3H)-one has been extensively studied for its potential therapeutic applications. It has been found to possess antimicrobial, anticancer, and antiviral properties. In addition, it has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of enzyme-related diseases.

properties

IUPAC Name

5-nitro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-7-8-5-3-4(9(11)12)1-2-6(5)13-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRHCXKQSXFQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342157
Record name 5-Nitrobenzo[d]thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrobenzo[d]thiazol-2(3H)-one

CAS RN

62386-22-5
Record name 5-Nitrobenzo[d]thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2,3-dihydro-1,3-benzothiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitrobenzo[d]thiazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-Nitrobenzo[d]thiazol-2(3H)-one
Reactant of Route 3
Reactant of Route 3
5-Nitrobenzo[d]thiazol-2(3H)-one
Reactant of Route 4
5-Nitrobenzo[d]thiazol-2(3H)-one
Reactant of Route 5
Reactant of Route 5
5-Nitrobenzo[d]thiazol-2(3H)-one
Reactant of Route 6
Reactant of Route 6
5-Nitrobenzo[d]thiazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.